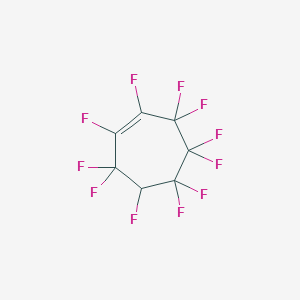
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene is a fluorinated cyclic compound characterized by the presence of multiple fluorine atoms attached to a cycloheptene ring. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene typically involves the fluorination of cycloheptene derivatives. One common method is the direct fluorination of cycloheptene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of fluorination reactions is crucial.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents.
Electrophilic Addition: Reagents like bromine (Br2) or hydrogen chloride (HCl) in non-polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated alcohols or ethers, while addition reactions can produce halogenated cycloheptanes.
Aplicaciones Científicas De Investigación
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated pharmaceuticals due to the unique properties imparted by fluorine atoms.
Medicine: Studied for its potential use in imaging agents for medical diagnostics.
Industry: Utilized in the production of fluorinated polymers and surfactants due to its chemical stability and hydrophobic properties.
Mecanismo De Acción
The mechanism by which 1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes with biological targets or catalytic sites in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride
Uniqueness
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene is unique due to its specific arrangement of fluorine atoms on a cycloheptene ring, which imparts distinct chemical properties compared to other fluorinated compounds
Propiedades
Número CAS |
85625-25-8 |
|---|---|
Fórmula molecular |
C7HF11 |
Peso molecular |
294.06 g/mol |
Nombre IUPAC |
1,2,3,3,4,4,5,5,6,7,7-undecafluorocycloheptene |
InChI |
InChI=1S/C7HF11/c8-1-2(9)5(13,14)7(17,18)6(15,16)3(10)4(1,11)12/h3H |
Clave InChI |
FLGFGHZKFDFUMY-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(=C(C(C(C1(F)F)(F)F)(F)F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


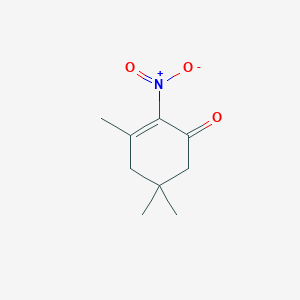
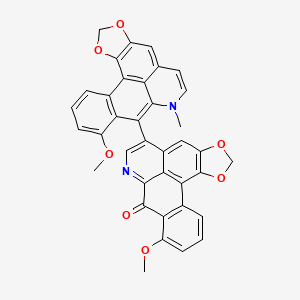

![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
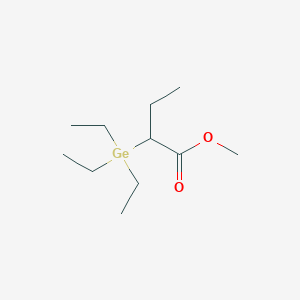

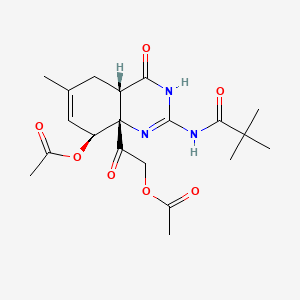
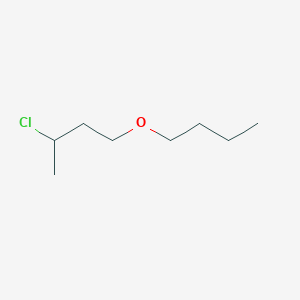
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
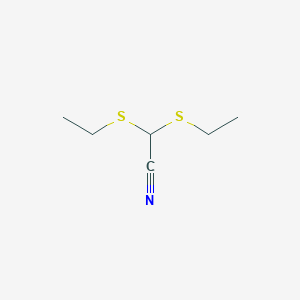
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
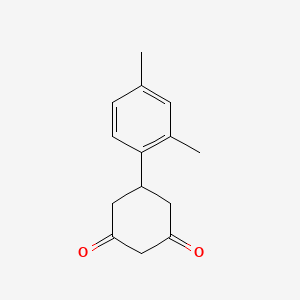
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
